4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine
Description
Properties
IUPAC Name |
6-chloro-5-(methylaminomethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-9-2-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNDCWSXSMIJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
4,6-Dichloropyrimidine undergoes selective substitution at the C4 position when treated with ammonia or methylamine. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing chlorine atoms activate the ring for attack by ammonia. The C4 position is preferentially substituted due to reduced steric hindrance compared to C6.
Key parameters :
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Temperature : 50–60°C to balance reaction rate and selectivity.
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Ammonia stoichiometry : A 2:1 molar ratio of ammonia to 4,6-dichloropyrimidine ensures complete conversion while minimizing byproducts.
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Solvent system : Aqueous media enhance ammonia solubility and facilitate intermediate stabilization.
Industrial-Scale Protocol (Patent Embodiment 16)
In a 20 L reactor, 5.0 kg of 4,6-dichloropyrimidine is mixed with 10.01 kg of water and heated to 55°C. Ammonia gas (2.77 kg) is introduced under vigorous stirring, maintaining the temperature at 60 ± 1°C. Reaction completion is confirmed by HPLC (residual 4,6-dichloropyrimidine ≤ 0.1%). The product is crystallized at 4°C, yielding 4.015 kg of 4-amino-6-chloropyrimidine (92.3% yield, 99.32% purity).
Introduction of the Methylaminomethyl Group at C5
The C5 methylaminomethyl group is introduced via two principal methods: (A) Mannich reaction or (B) chloromethylation followed by amine substitution.
Method A: Mannich Reaction
The Mannich reaction enables direct incorporation of the methylaminomethyl group by condensing formaldehyde, methylamine, and the pyrimidine substrate. This one-pot method leverages the electron-donating amino group at C4 to activate the C5 position for electrophilic attack.
Reaction Conditions
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Reagents : Formaldehyde (37% aqueous solution), methylamine (40% in methanol).
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Catalyst : Hydrochloric acid (0.1 M) to protonate the intermediate iminium ion.
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Temperature : 70–80°C under reflux for 6–8 hours.
Mechanistic pathway :
Yield and Purity
Pilot-scale trials report yields of 78–85% with HPLC purity >98.5%. Byproducts include bis-aminated derivatives (<2%) and unreacted starting material (<0.5%).
Method B: Chloromethylation-Substitution
This two-step approach involves chloromethylation at C5 followed by nucleophilic substitution with methylamine.
Chloromethylation
4-Amino-6-chloropyrimidine is treated with formaldehyde and hydrochloric acid in the presence of ZnCl2 as a Lewis catalyst. The chloromethyl group is introduced at C5 via electrophilic aromatic substitution.
Conditions :
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Formaldehyde : 1.2 equivalents.
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HCl/ZnCl2 : 3:1 molar ratio relative to substrate.
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Temperature : 40–50°C for 4 hours.
The intermediate 4-amino-5-(chloromethyl)-6-chloropyrimidine is isolated in 65–70% yield.
Amine Substitution
The chloromethyl intermediate reacts with methylamine (2.5 equivalents) in ethanol at 60°C for 12 hours. The SN2 displacement replaces chlorine with methylamino, affording the final product.
Optimization :
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Solvent : Ethanol enhances nucleophilicity of methylamine.
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Base : Triethylamine (1 equivalent) scavenges HCl, shifting equilibrium toward product formation.
This method achieves 80–88% yield with >99% purity after recrystallization.
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Reaction | Chloromethylation-Substitution |
|---|---|---|
| Steps | 1 | 2 |
| Overall Yield | 78–85% | 52–62% (65% × 80%) |
| Byproducts | <3% | <5% |
| Reaction Time | 8 hours | 16 hours |
| Catalyst Cost | Low (HCl) | Moderate (ZnCl2) |
The Mannich reaction offers superior efficiency and lower operational complexity, whereas the chloromethylation route provides higher regioselectivity for large-scale applications.
Industrial-Scale Process Recommendations
For commercial production, the Mannich reaction is preferred due to its one-pot nature and reduced purification demands. Critical considerations include:
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dechlorinated pyrimidines.
Scientific Research Applications
Pharmaceutical Development
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Antiviral and Anticancer Activities :
- 4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine has been investigated as a lead compound for developing new antiviral and anticancer agents. Its structural properties enable it to interact with biological targets involved in disease pathways, particularly those related to hyperproliferative diseases such as cancer.
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SHP2 Inhibition :
- Recent studies have highlighted the compound's potential as an inhibitor of SHP2 (Src Homology Region 2 Domain Containing Phosphatase-2), a key regulator in signaling pathways associated with cancer progression. Compounds derived from similar pyrimidine structures have shown effectiveness in inhibiting SHP2, leading to reduced cellular proliferation and survival, indicating that 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine could offer similar therapeutic benefits .
- Antibacterial Properties :
Synthetic Routes and Case Studies
Several synthetic routes have been developed for the preparation of 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine, which are crucial for scaling up production for research and clinical applications. For instance, one method involves the reaction of 4,6-dichloro-5-methylpyrimidine with ammonia in methanol under specific conditions to yield the desired compound .
Case Study: Anticancer Activity
A notable case study involved evaluating the anticancer effects of this compound on various cancer cell lines. The study demonstrated that compounds similar to 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine exhibited significant cytotoxicity against cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Table 1: Structural Comparison of Key Pyrimidine Analogs
*Similarity scores derived from structural alignment databases (e.g., ).
Key Structural and Functional Differences
This difference may influence solubility and intermolecular interactions in crystal lattices . In 4,6-Dichloro-5-methoxypyrimidine, the methoxy group at C5 reduces basicity compared to aminoalkyl groups, altering reactivity in nucleophilic substitutions .
Electron-Withdrawing vs. Electron-Donating Groups The nitro group in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (C5-NO₂) increases electrophilicity at adjacent positions, making it more reactive toward reduction or displacement reactions compared to the target compound’s (methylamino)methyl group .
Halogenation Patterns 4,6-Dichloro-5-methoxypyrimidine features dual chlorination at C4 and C6, which may enhance stability but reduce solubility in polar solvents compared to mono-chlorinated analogs .
Biological Activity
4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an amino group at position 4, a chloro group at position 6, and a methylamino group at position 5, contributes to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine is with a molecular weight of approximately 189.64 g/mol. The presence of various functional groups in its structure enhances its reactivity and biological potential.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine. This compound has been evaluated for its inhibitory effects against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Escherichia coli | 15 | 25 |
| Staphylococcus aureus | 18 | 20 |
| Mycobacterium tuberculosis | 12 | 30 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Antifolate Activity
The compound has also been studied for its antifolate properties, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro assays have demonstrated that it possesses potent inhibitory activity against human DHFR.
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine | 120 | Inhibition of DHFR |
| Pemetrexed | 46 | Inhibition of thymidylate synthase (TS) |
The IC50 value indicates that this compound is significantly more potent than pemetrexed, a well-known antifolate drug .
Anti-inflammatory Activity
In addition to its antimicrobial and antifolate activities, research has shown that pyrimidine derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| 4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine | 0.04 | >10 |
| Celecoxib | 0.04 | >10 |
The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects .
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A recent study evaluated the effectiveness of 4-amino-6-chloro-5-[(methylamino)methyl]pyrimidine against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity, suggesting it could be a candidate for developing new treatments for antibiotic-resistant infections.
Case Study 2: Inhibition of Cancer Cell Proliferation
In vitro studies on cancer cell lines have shown that the compound inhibits cell proliferation by targeting folate metabolism pathways. The dual inhibition of DHFR and TS was found to enhance cytotoxic effects in cancer cells resistant to conventional chemotherapy agents .
Q & A
Q. What are the standard synthetic routes for 4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine, and how are reaction conditions optimized?
Methodological Answer: A common approach involves nucleophilic substitution of chlorinated pyrimidine intermediates with methylamine derivatives. For example, refluxing 2-methylthiopyrimidine derivatives with methylamine in a polar solvent (e.g., DMSO/water) under acidic conditions yields the target compound. Post-reaction acidification and crystallization from ethanol or methanol enhance purity . Optimization includes adjusting reaction time (e.g., overnight reflux) and stoichiometric ratios of amines to intermediates to maximize yields (>70%) while minimizing side products like unreacted thiomethyl groups .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- 1H NMR : To verify substituent positions (e.g., methylamino protons at δ 2.5–3.0 ppm and aromatic pyrimidine protons at δ 8.0–8.5 ppm) .
- HRMS : To confirm molecular weight (e.g., [M+H]+ expected for C₆H₁₀ClN₅) .
- X-ray crystallography : Resolves steric effects of the methylamino-methyl group and confirms regioselectivity of chloro and amino groups .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C, followed by HPLC analysis to track decomposition products.
- Thermogravimetric analysis (TGA) : Determines thermal stability by monitoring mass loss at increasing temperatures (e.g., up to 300°C) .
Advanced Research Questions
Q. How can computational tools (e.g., quantum chemistry) predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction path searches : Predict regioselectivity in nucleophilic substitutions (e.g., chloro vs. amino group reactivity) .
- Solvent effects : COSMO-RS simulations optimize solvent choices (e.g., DMSO enhances nucleophilicity of methylamine) .
- Machine learning : Trains on existing pyrimidine reaction datasets to predict optimal catalysts or temperatures .
Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Purity validation : Use HPLC-MS to rule out impurities (>95% purity required) .
- Assay standardization : Compare results across identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP-luminescence assays) .
- Structure-activity relationship (SAR) analysis : Test derivatives to isolate contributions of specific substituents (e.g., chloro vs. methylamino groups) .
Q. How can regioselective functionalization of the pyrimidine core be achieved for targeted drug design?
Methodological Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the amino group, enabling selective halogenation or alkylation at the 5-position .
- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts introduces aryl/heteroaryl groups at the 6-chloro position .
- Protecting groups : Boc-protection of the amino group directs reactivity to the methylamino-methyl site .
Q. What advanced separation techniques improve yield in multi-step syntheses?
Methodological Answer:
- Membrane filtration : Nanofiltration removes unreacted intermediates (<500 Da) .
- Preparative SFC (supercritical fluid chromatography) : Resolves enantiomers or diastereomers using CO₂-based mobile phases .
- Continuous flow reactors : Minimize side reactions via precise temperature/pressure control during amination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
